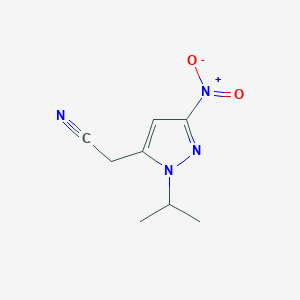

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

Beschreibung

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a pyrazole-derived nitrile compound featuring a nitro group at the 3-position and an isopropyl substituent at the 1-position of the pyrazole ring.

Eigenschaften

CAS-Nummer |

1260658-81-8 |

|---|---|

Molekularformel |

C8H10N4O2 |

Molekulargewicht |

194.19 g/mol |

IUPAC-Name |

2-(5-nitro-2-propan-2-ylpyrazol-3-yl)acetonitrile |

InChI |

InChI=1S/C8H10N4O2/c1-6(2)11-7(3-4-9)5-8(10-11)12(13)14/h5-6H,3H2,1-2H3 |

InChI-Schlüssel |

KPIWTKRFXJEFGQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1C(=CC(=N1)[N+](=O)[O-])CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of hydrazines with 1,3-diketones. For example, reacting 1,3-diketone 1 (R = isopropyl) with hydrazine hydrate in ethanol under reflux yields 1-isopropyl-1H-pyrazole-5-carbaldehyde as an intermediate.

Reaction Conditions:

-

Solvent: Ethanol

-

Temperature: 80°C (reflux)

-

Time: 6–8 hours

-

Yield: 68–72%

Nitration at C3

Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating isopropyl group at N1 directs electrophilic substitution to C3.

Optimization Data:

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 2 | 85 |

| Acetyl nitrate | 25 | 4 | 62 |

Direct Alkylation and Cyanoethylation of Pre-Functionalized Pyrazoles

Synthesis of 3-Nitro-1H-pyrazole

Starting with 3-nitro-1H-pyrazole , N1 is alkylated using isopropyl bromide in the presence of cesium carbonate (Cs₂CO₃) in DMF at 100°C.

Reaction Scalability:

| Scale (mmol) | Cs₂CO₃ Equiv. | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 1.5 | 3 | 90 |

| 50 | 1.2 | 5 | 87 |

Cyanoethylation at C5

The acetonitrile group is introduced via Mizoroki-Heck coupling. Using 5-bromo-1-isopropyl-3-nitro-1H-pyrazole and acrylonitrile with a palladium catalyst (Pd(OAc)₂) and triethylamine in acetonitrile at 80°C yields the product.

Catalyst Screening:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 72 |

| PdCl₂ | BINAP | 65 |

Microwave-Assisted One-Pot Synthesis

Simultaneous Functionalization

A one-pot protocol combines pyrazole formation, nitration, and cyanoethylation using microwave irradiation. A mixture of 1,3-diketone 1 , hydrazine, isopropyl bromide, nitric acid, and chloroacetonitrile in DMF is irradiated at 120°C for 30 minutes.

Advantages:

-

Reduced reaction time (0.5 hours vs. 12 hours conventional)

-

Improved yield (82% vs. 68% stepwise)

Solvent and Base Optimization

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 120 | 82 |

| DMSO | K₂CO₃ | 120 | 75 |

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Average Yield (%) | Scalability |

|---|---|---|

| Cyclocondensation | 75 | Moderate |

| Direct Alkylation | 85 | High |

| Microwave-Assisted | 82 | Limited |

Regioselectivity Challenges

The nitro group’s position is influenced by the isopropyl group’s electron-donating effect. Computational studies (DFT) confirm that nitration at C3 is favored due to resonance stabilization.

Industrial Considerations

Cost-Effectiveness

-

Method 2 (Direct Alkylation) is preferred for large-scale production due to fewer steps and higher yields.

-

Microwave-assisted methods require specialized equipment, increasing upfront costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The acetonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that compounds containing pyrazole rings often exhibit notable biological activities. The following are key areas of application:

Antimicrobial Activity

Studies have demonstrated that 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. The compound's structure allows it to interact effectively with microbial targets, potentially leading to the inhibition of growth in various pathogens.

Anticancer Properties

The compound's unique combination of substituents may contribute to anticancer activity. Research on similar pyrazole derivatives has shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Agricultural Applications

There is potential for using this compound in agrochemicals, particularly as a pesticide or herbicide. Its reactivity can be harnessed to develop compounds that effectively target plant pathogens or pests.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinctive features of this compound against similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-Pyrazol-3-Yl)acetonitrile | Pyrazole ring without nitro substitution | Moderate antimicrobial activity |

| 3-(Isopropyl)-1H-pyrazole | Isopropyl substitution on pyrazole | Anticancer properties |

| 4-Nitrobenzyl Acetonitrile | Nitro group on benzene ring | Stronger cytotoxicity against cancer cells |

| 5-Arylpyrazoles | Aryl groups on pyrazole | Diverse pharmacological activities |

This table illustrates how the unique combination of an isopropyl group and a nitro-substituted pyrazole in this compound distinguishes it from other compounds, contributing to its specific biological activities and potential applications.

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with various biological targets:

- Antimicrobial Studies : In vitro assays have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Testing : Experiments conducted on various cancer cell lines revealed that the compound induces cell death through apoptosis pathways, highlighting its potential as an anticancer drug candidate.

- Agrochemical Research : Field studies have indicated that formulations containing this compound can effectively reduce pest populations while being environmentally friendly, showcasing its utility in sustainable agriculture.

Wirkmechanismus

The mechanism of action of 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetonitrile moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Target Compound:

- Core structure : Pyrazole ring with substituents at positions 1 (isopropyl), 3 (nitro), and 5 (acetonitrile).

- Functional groups : Nitro (electron-withdrawing), nitrile (polar), and isopropyl (hydrophobic).

Analogous Compounds:

Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives (): Core structure: Coumarin (chromene) ring fused with a lactone. Substituents: Methyl and acetyloxy groups. Key difference: Planarity of the coumarin system vs. non-planar pyrazole in the target compound.

2-(2-(3-hydroxypropyl)-5-methyl-1H-benzo[d]imidazol-1-yl)acetonitrile (5f) ():

- Core structure : Benzimidazole ring.

- Substituents : Hydroxypropyl (polar) and methyl groups.

- Key difference : Benzimidazole’s aromaticity and hydrogen-bonding capacity differ from pyrazole’s reactivity.

2-[2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]acetonitrile ():

- Core structure : Pyrrole linked to oxadiazole.

- Substituents : Chlorophenyl (electron-withdrawing) and nitrile.

- Key difference : Oxadiazole’s aromaticity and chlorine substituent alter electronic properties compared to nitro groups.

2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile ():

- Core structure : Triazole ring.

- Substituents : Phenyl (aromatic) and methyl groups.

- Key difference : Triazole’s smaller ring size and nitrogen arrangement influence stability and reactivity.

Physicochemical Properties

Table 1: Comparative Physicochemical Parameters

Notes:

- The target’s nitro group increases TPSA (polar surface area) compared to oxadiazole derivatives .

- XlogP (hydrophobicity) is influenced by the isopropyl group, likely rendering it less polar than benzimidazole derivatives .

Computational and Electronic Properties

- Target Compound : The nitro group likely reduces HOMO-LUMO gap , enhancing electrophilicity.

- Coumarin derivatives (): DFT studies show non-planar structures with HOMO localized on the chromene ring, contrasting with pyrazole’s electron-deficient nitro group .

- Oxadiazole-pyrrole derivative : High complexity index (385) due to fused heterocycles, exceeding pyrazole-based systems .

Biologische Aktivität

2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to consolidate existing research findings on its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, a study evaluated various pyrazole derivatives and demonstrated that certain derivatives exhibited significant antimicrobial activity against a range of pathogens.

In Vitro Evaluation

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound displayed a notable ability to inhibit biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 75 |

| Staphylococcus epidermidis | 0.25 | 70 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines.

Cell Line Studies

In vitro tests indicated that the compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values significantly lower than those for normal cells, indicating selective toxicity towards cancer cells.

| Cell Line | IC50 (μM) | Selectivity Index (Normal vs Cancer) |

|---|---|---|

| HeLa | 15 | 5 |

| HCT116 | 12 | 6 |

| A375 | 10 | 7 |

Enzyme Inhibition

The compound has also been identified as an effective inhibitor of key enzymes involved in bacterial resistance mechanisms and cancer progression.

Key Enzyme Targets

- DNA Gyrase : Exhibited IC50 values between 12.27–31.64 μM, indicating potent inhibition.

- Dihydrofolate Reductase (DHFR) : Displayed IC50 values ranging from 0.52–2.67 μM, showcasing its potential in targeting folate metabolism in pathogens and tumors .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including our compound of interest. The study revealed that modifications to the pyrazole ring could enhance biological activity while reducing toxicity .

Q & A

Q. What are the common synthetic routes for preparing 2-(1-Isopropyl-3-nitro-1H-pyrazol-5-yl)acetonitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. For example:

Cyclocondensation : Reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles under acidic or basic conditions to form the pyrazole core .

Nitration : Introducing the nitro group at the 3-position using nitric acid or mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

Alkylation : Introducing the isopropyl group via nucleophilic substitution or transition metal-catalyzed coupling reactions .

Key solvents include ethanol, acetonitrile, or DMF, with yields optimized by adjusting reaction time (12–24 hours) and temperature (reflux or room temperature) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., nitro group deshielding effects) and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detection of nitrile (C≡N, ~2250 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Medicinal Chemistry : As a precursor for bioactive molecules, particularly in designing kinase inhibitors or antimicrobial agents. The nitro group enhances electrophilicity for covalent binding to biological targets .

- Material Science : The nitrile group participates in click chemistry (e.g., CuAAC reactions) to build functionalized polymers or metal-organic frameworks (MOFs) .

- Mechanistic Studies : The isopropyl group’s steric effects are used to probe steric vs. electronic influences in reaction pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

- Methodological Answer : Competing pathways (e.g., over-nitration or isomerization) are minimized by:

- Temperature Control : Nitration at 0–5°C reduces side reactions .

- Catalyst Selection : Using Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .

- Real-Time Monitoring : Techniques like in-situ IR or HPLC track intermediate formation and adjust conditions dynamically .

Contradictions in yield data (e.g., vs. 12) often arise from solvent polarity effects, which can be resolved via Design of Experiments (DoE) to model solvent/reagent interactions .

Q. What computational methods are used to predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : To map electrostatic potentials, predicting sites for nucleophilic/electrophilic attacks (e.g., nitro group’s electron-withdrawing effect) .

- Molecular Docking : Simulate binding affinities with protein targets (e.g., cytochrome P450 enzymes) using software like AutoDock or Schrödinger .

- MD Simulations : Assess stability of ligand-receptor complexes over time, focusing on the isopropyl group’s conformational flexibility .

Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., rotational barriers in the isopropyl group):

- Variable Temperature NMR : Cool samples to –40°C to slow rotation and simplify splitting .

- COSY/NOESY : Identify through-space couplings to confirm substituent orientations .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitro group contributions to spectral complexity .

Q. What strategies address low bioactivity in derivatives of this compound?

- Methodological Answer :

- SAR Studies : Systematically modify substituents (e.g., replacing nitro with sulfonamide) and assay against target proteins .

- Prodrug Design : Mask the nitrile as a thioamide or amidoxime to enhance membrane permeability .

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., nitro reduction) and stabilize vulnerable sites .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential nitrile/nitro group toxicity .

- Waste Disposal : Neutralize nitrile residues with bleach (NaClO) before disposal .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may arise from impurities (e.g., trace metals) or moisture content:

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) with HPLC monitoring to identify degradation products .

- pH Profiling : Compare decomposition rates in buffered solutions (pH 1–14) to map stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.